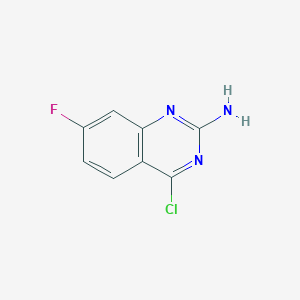

4-Chloro-7-fluoroquinazolin-2-amine

Description

4-Chloro-7-fluoroquinazolin-2-amine (CAS 1107695-02-2) is a fluorinated quinazoline derivative with the molecular formula C₈H₅ClFN₃ and a molecular weight of 197.60 g/mol. It is characterized by a quinazoline core substituted with chlorine at position 4, fluorine at position 7, and an amine group at position 2. This compound is primarily utilized as a key intermediate in organic synthesis and pharmaceutical development, particularly in the preparation of kinase inhibitors and anticancer agents .

Properties

IUPAC Name |

4-chloro-7-fluoroquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3/c9-7-5-2-1-4(10)3-6(5)12-8(11)13-7/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGGSYDABAMACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(N=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoroquinazolin-2-amine typically involves multiple steps, starting from 2-amino-4-fluorobenzoic acid. The process includes cyclization, chlorination, and nucleophilic substitution. The reaction conditions are generally mild, making it suitable for industrial production .

Industrial Production Methods: For industrial production, the synthesis is optimized to ensure high yield and purity. The process involves the use of readily available reagents and straightforward reaction conditions. The total yield of the synthesis can be around 51%, which is considered efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoroquinazolin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or thiols are used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

4-Chloro-7-fluoroquinazolin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoroquinazolin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their biological functions. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity The position of fluorine and chlorine significantly impacts biological activity. Methoxy (OMe) or hydroxyl (OH) groups at C6/C7, as seen in 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol, enhance solubility and binding affinity to biological targets .

Synthetic Efficiency

- Chlorination with POCl₃ is a common step, but yields vary. For example, Zhou et al. achieved 85.4% yield in chlorinating 7-fluoroquinazoline-2,4-diol , whereas nitro-substituted analogs like 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine require additional purification steps to attain 98% HPLC purity .

Pharmacological Relevance Compounds with aromatic amines (e.g., 3-chloro-4-fluorophenyl) exhibit enhanced target specificity. The morpholino-propoxy group in N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[(3-morpholin-4-yl)propoxy]-quinazolin-4-yl]amine improves pharmacokinetic properties .

Biological Activity

4-Chloro-7-fluoroquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H5ClFN3

- Molecular Weight: 201.59 g/mol

The synthesis of this compound typically involves several steps starting from 2-amino-4-fluorobenzoic acid. Key reactions include cyclization, chlorination, and nucleophilic substitution, yielding a product with a total yield of approximately 51% under optimized conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, including:

- Cancer Cell Proliferation: The compound has shown potential in suppressing the growth of cancer cells by inhibiting enzymes involved in cell cycle regulation.

- Antibacterial Activity: It may also inhibit bacterial growth by targeting essential enzymes in bacterial metabolism.

Biological Activity and Applications

Anticancer Properties:

Recent studies have indicated that quinazoline derivatives, including this compound, exhibit significant anticancer activity. For instance, it has been evaluated for its effectiveness against various cancer cell lines, demonstrating IC50 values that suggest strong inhibitory effects .

Antibacterial Properties:

Research has shown that this compound can act as an enzyme inhibitor against Mycobacterium tuberculosis and Mycobacterium bovis BCG. In particular, it targets cytochrome bd oxidase, a crucial enzyme for bacterial respiration. The compound's efficacy was assessed using ATP depletion assays, revealing IC50 values comparable to established inhibitors .

Structure-Activity Relationship (SAR)

The presence of both chlorine and fluorine atoms in the structure of this compound enhances its biological activity compared to other quinazoline derivatives. The unique combination of these substituents improves pharmacokinetic properties and increases potency against various biological targets.

Case Studies

-

Inhibition of Mycobacterium tuberculosis:

In a study assessing the efficacy of several quinazoline compounds against Mycobacterium tuberculosis, this compound demonstrated notable antibacterial properties with an IC50 value indicating effective inhibition when used alone or in combination with other agents like Q203 . -

Anticancer Activity:

Another investigation focused on the anticancer potential of this compound revealed that it effectively inhibited the proliferation of several cancer cell lines through enzyme inhibition mechanisms. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.